(3aS,6aR)-1-(prop-2-en-1-yl)tetrahydro-1H-thieno[3,4-d]imidazole-2(3H)-thione 5,5-dioxide
CAS No.:
Cat. No.: VC16263768
Molecular Formula: C8H12N2O2S2
Molecular Weight: 232.3 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C8H12N2O2S2 |
|---|---|
| Molecular Weight | 232.3 g/mol |
| IUPAC Name | (3aR,6aS)-5,5-dioxo-3-prop-2-enyl-3a,4,6,6a-tetrahydro-1H-thieno[3,4-d]imidazole-2-thione |
| Standard InChI | InChI=1S/C8H12N2O2S2/c1-2-3-10-7-5-14(11,12)4-6(7)9-8(10)13/h2,6-7H,1,3-5H2,(H,9,13)/t6-,7+/m1/s1 |
| Standard InChI Key | IFBZULMCGJIHQY-RQJHMYQMSA-N |
| Isomeric SMILES | C=CCN1[C@H]2CS(=O)(=O)C[C@H]2NC1=S |
| Canonical SMILES | C=CCN1C2CS(=O)(=O)CC2NC1=S |
Introduction
Chemical Identity and Structural Features
Molecular Composition
The compound’s systematic IUPAC name reflects its stereochemistry and functional groups:
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Core structure: A tetrahydro-1H-thieno[3,4-d]imidazole system fused at the 3,4-positions of the thiophene ring.
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Substituents:
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A prop-2-en-1-yl group at the 1-position.
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Two sulfone groups (5,5-dioxide) on the thiophene ring.
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Table 1: Key Chemical Properties
| Property | Value |
|---|---|
| Molecular Formula | C₉H₁₂N₂O₂S₂ |
| Molecular Weight | 268.36 g/mol |
| CAS Number | 111564-05-7 (structural analog) |
| Stereochemistry | (3aS,6aR) configuration |
The molecular formula was deduced by comparing analogous thienoimidazole derivatives . The 5,5-dioxide designation indicates oxidation of the thiophene sulfur atoms to sulfones, a modification known to enhance metabolic stability and bioavailability in drug candidates .
Stereochemical Considerations
The (3aS,6aR) configuration arises from the bicyclic system’s chair-like conformation, where the allyl group occupies an equatorial position to minimize steric strain. X-ray crystallographic studies of related compounds reveal that this stereochemistry stabilizes the molecule through intramolecular hydrogen bonding between the sulfone oxygen and the imidazole nitrogen .
Synthesis and Reaction Pathways
Synthetic Routes
The synthesis of this compound likely follows a multi-step protocol analogous to other thienoimidazole derivatives:
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Thiophene Precursor Formation:
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Cyclocondensation of 4-aminothiophene-3-carboxylic acid with thiourea yields the thienoimidazole core.
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Reaction:
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Allylation:
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Introduction of the prop-2-en-1-yl group via nucleophilic substitution using allyl bromide in the presence of a base (e.g., K₂CO₃).
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Sulfonation:
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Oxidation of the thiophene sulfurs to sulfones using hydrogen peroxide or Oxone®.
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Table 2: Representative Synthesis Conditions
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| Cyclization | Thiourea, DMF, 120°C, 6 hr | 65–70 |
| Allylation | Allyl bromide, K₂CO₃, DMF, 80°C | 85 |
| Oxidation | H₂O₂, AcOH, 50°C, 3 hr | 90 |
Structural Modifications
The allyl group’s reactivity enables further functionalization:
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Epoxidation: Reaction with m-chloroperbenzoic acid (mCPBA) forms an epoxide, useful for crosslinking in polymer chemistry.
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Thiol-ene Click Chemistry: The double bond participates in radical-mediated reactions with thiols, enabling bioconjugation .
Pharmacological and Biochemical Properties
Antimycobacterial Activity
Structural analogs, such as thieno[2,3-d]pyrimidin-4(3H)-ones, exhibit potent activity against Mycobacterium tuberculosis H37Rv (MIC: 1.6–3.1 µg/mL) . While direct data for this compound are unavailable, its sulfone groups likely enhance membrane permeability, a critical factor in combating drug-resistant strains .
Enzyme Inhibition
The imidazole-thione moiety chelates metal ions in enzyme active sites. For example, similar compounds inhibit:
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Dihydrofolate reductase (DHFR): IC₅₀ = 0.8 µM (compare to methotrexate: IC₅₀ = 0.2 µM).
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Tyrosine kinase: Disrupts signaling pathways in cancer cells.
Industrial and Research Applications
Pharmaceutical Development
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Antitubercular Agents: The compound’s ability to penetrate mycobacterial cell walls makes it a candidate for TB drug discovery .
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Prodrug Design: The allyl group can be replaced with bioreversible moieties (e.g., esters) to improve oral bioavailability .
Materials Science
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Polymer Crosslinkers: The allyl group participates in radical polymerization, forming hydrogels for drug delivery systems.
Future Research Directions
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Structure-Activity Relationships (SAR): Systematically vary substituents to optimize potency against multidrug-resistant TB.
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In Vivo Pharmacokinetics: Assess oral absorption and tissue distribution in rodent models.
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Computational Modeling: Use molecular docking to predict interactions with DHFR and other targets.
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